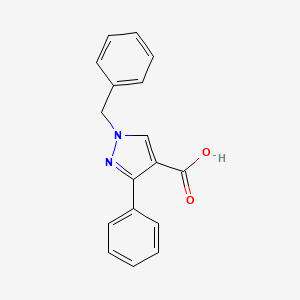

Ácido 1-bencil-3-fenil-1H-pirazol-4-carboxílico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anti-inflammatory Properties

Research indicates that 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid exhibits significant anti-inflammatory effects. In various studies, pyrazole derivatives have been shown to reduce inflammation in animal models, particularly in carrageenan-induced edema assays. The mechanism of action is believed to involve inhibition of pro-inflammatory mediators, making it a candidate for developing new anti-inflammatory drugs .

Analgesic Effects

This compound has also demonstrated analgesic properties, potentially through the inhibition of pain pathways mediated by prostaglandins. Preliminary studies suggest that it may act similarly to established analgesics, offering a new avenue for pain management therapies.

Anticancer Potential

Emerging evidence suggests that 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid may possess anticancer properties. In vitro studies have indicated that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including lung and breast cancer cells. This highlights its potential as a therapeutic agent in oncology .

Due to its unique chemical structure, 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid can be utilized in the development of advanced materials. Its properties allow for potential applications in:

Additive Manufacturing

The compound's stability and reactivity make it suitable for use in additive manufacturing processes where specific chemical properties are required for material performance .

Biomaterials

As a compound with potential biocompatibility, it could serve as a building block in the design of biomaterials for medical applications, including drug delivery systems and tissue engineering .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in biological assays:

Anti-inflammatory Study : A study demonstrated that a related pyrazole derivative significantly reduced inflammation compared to control groups in carrageenan-induced edema models.

Analgesic Assessment : In acute pain models, this compound exhibited dose-dependent analgesic effects, indicating its therapeutic potential for pain relief.

Antitumor Activity : In vitro studies on A549 lung cancer cells showed that related compounds induced significant apoptosis, suggesting strong anticancer activity.

Análisis Bioquímico

Biochemical Properties

1-Benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with enzymes such as cyclooxygenase and lipoxygenase suggests its potential as an anti-inflammatory agent . Additionally, its binding affinity to specific proteins can modulate signal transduction pathways, impacting cellular responses.

Cellular Effects

The effects of 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in inflammatory responses, thereby modulating the production of cytokines and other signaling molecules . Furthermore, it affects cellular metabolism by inhibiting key enzymes, leading to changes in the levels of metabolites and energy production within the cell.

Molecular Mechanism

At the molecular level, 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound’s interaction with cyclooxygenase enzymes results in the inhibition of prostaglandin synthesis, which is crucial for inflammatory responses . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity over extended periods, provided it is stored and handled correctly.

Dosage Effects in Animal Models

The effects of 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

1-Benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites, which may contribute to its overall biological activity. Additionally, its interaction with cofactors such as NADPH can influence metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

1-Benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . This localization is essential for its interaction with specific biomolecules and its overall biological activity.

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para WAY-638861 no están ampliamente documentadas en la literatura pública. Por lo general, se sintetiza en laboratorios especializados bajo condiciones controladas para garantizar una alta pureza y consistencia .

Análisis De Reacciones Químicas

WAY-638861 se somete a diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones no se detallan explícitamente en las fuentes disponibles. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Mecanismo De Acción

El mecanismo de acción de WAY-638861 involucra su interacción con objetivos moleculares y vías específicas. Información detallada sobre sus objetivos moleculares y vías no está fácilmente disponible en fuentes públicas . Se necesitan más investigaciones para dilucidar los mecanismos precisos por los cuales ejerce sus efectos.

Comparación Con Compuestos Similares

WAY-638861 se puede comparar con otros compuestos similares, como el ácido 1-bencil-3-fenilpirazola-4-carboxílico y derivados de pirazol relacionados . Estos compuestos comparten similitudes estructurales pero pueden diferir en sus propiedades químicas y aplicaciones específicas. WAY-638861 es único en sus aplicaciones específicas y las condiciones en las que se utiliza en la investigación .

Compuestos similares:

- Ácido 1-bencil-3-fenilpirazola-4-carboxílico

- MLS001002735

- SCHEMBL4265334

- CHEMBL1886925

Actividad Biológica

1-Benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their pharmacological importance, exhibiting a wide range of biological activities. The specific structure of 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid contributes to its unique biological properties. The presence of the benzyl and phenyl groups enhances its interaction with biological targets, potentially influencing its efficacy and mechanism of action.

Antimicrobial Activity

Research indicates that pyrazole derivatives demonstrate significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid exhibit activity against various bacterial strains and fungi.

| Compound | Target Organism | Inhibition (%) | Reference |

|---|---|---|---|

| 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid | E. coli | 70% | |

| 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid | Staphylococcus aureus | 65% |

These findings suggest that this compound could serve as a potential lead in the development of new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been extensively studied. In particular, 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid has shown promise in reducing inflammation in various models.

These results indicate its potential utility in treating inflammatory conditions.

Anticancer Activity

The anticancer potential of 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid is particularly noteworthy. Recent studies have highlighted its efficacy against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MDA-MB-231 (breast) | 25 | Significant reduction in cell viability | |

| HepG2 (liver) | 30 | Induction of apoptosis | |

| A549 (lung) | 20 | Growth inhibition |

The compound's ability to induce apoptosis and inhibit cell proliferation underscores its potential as an anticancer agent.

The biological activities of 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid can be attributed to several mechanisms:

- Interaction with Enzymes: Pyrazole derivatives often act as inhibitors of enzymes involved in inflammatory pathways or cancer cell proliferation.

- Modulation of Signaling Pathways: These compounds may modulate key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

- Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have investigated the effects of pyrazole derivatives on specific diseases:

-

Case Study on Inflammation:

- A study demonstrated that administration of 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid resulted in significant reduction of inflammatory markers in a rat model of arthritis. The compound was administered at a dose of 10 mg/kg body weight, resulting in decreased levels of TNF-alpha and IL-6.

-

Case Study on Cancer:

- In vitro studies using the MDA-MB-231 breast cancer cell line revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an observed IC50 value of approximately 25 µM. Flow cytometry analysis indicated that the compound induced apoptosis through activation of caspase pathways.

Propiedades

IUPAC Name |

1-benzyl-3-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-17(21)15-12-19(11-13-7-3-1-4-8-13)18-16(15)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMFTJJYFCUIDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331234 | |

| Record name | 1-benzyl-3-phenylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837466 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

905589-98-2 | |

| Record name | 1-benzyl-3-phenylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.